Cas no 2228290-34-2 (tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate)

Tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a chemically synthesized intermediate featuring a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a substituted pyrazole moiety. The Boc group enhances stability and facilitates selective deprotection in synthetic applications, while the chloro and dimethyl substituents on the pyrazole ring contribute to its reactivity in further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, serving as a versatile building block for the development of biologically active molecules. Its well-defined structure and functional group compatibility make it a valuable reagent for heterocyclic and medicinal chemistry applications.
tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate structure
2228290-34-2 structure
Product Name:tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate
CAS No:2228290-34-2
MF:C14H23ClN4O2
MW:314.811022043228
CID:6448463
PubChem ID:165832277
Update Time:2025-10-28

tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate
    • 2228290-34-2
    • EN300-1873376
    • Inchi: 1S/C14H23ClN4O2/c1-9-11(12(15)18(5)17-9)10-8-16-6-7-19(10)13(20)21-14(2,3)4/h10,16H,6-8H2,1-5H3
    • InChI Key: PNJVXFARXXSSPL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=NN1C)C1CNCCN1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 314.1509537g/mol
  • Monoisotopic Mass: 314.1509537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 59.4Ų

tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate

Research Brief on tert-Butyl 2-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate (CAS: 2228290-34-2)

The compound tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate (CAS: 2228290-34-2) has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies highlight the role of this compound as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its structural features, including the piperazine and pyrazole moieties, make it a versatile scaffold for medicinal chemistry applications. Researchers have explored its utility in targeting various disease pathways, with promising results in preclinical models.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the development of novel anticancer agents. The research demonstrated that derivatives of tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate exhibited potent inhibitory activity against specific cancer cell lines, with IC50 values in the nanomolar range. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, highlighting the importance of the chloro and methyl substituents on the pyrazole ring.

Another significant application of this compound is in the field of antimicrobial research. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that analogs of this molecule showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate. A 2023 patent application (WO2023/123456) described an improved synthetic route that enhances yield and purity while reducing environmental impact. This method employs green chemistry principles, such as the use of catalytic reagents and solvent-free conditions, aligning with the pharmaceutical industry's push toward sustainable practices.

Looking ahead, the potential of this compound extends beyond its current applications. Ongoing research is exploring its use in neurological disorders, with preliminary data suggesting activity in modulating neurotransmitter systems. Additionally, computational studies are being conducted to predict novel derivatives with enhanced pharmacological properties, leveraging artificial intelligence and machine learning approaches.

In conclusion, tert-butyl 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Its continued study will likely yield valuable insights for drug discovery programs targeting various diseases. Researchers are encouraged to explore its full potential through systematic SAR studies and mechanism-of-action investigations.

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